Ethyl 4-(dipentylamino)-4-oxobutanoate
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Overview
Description
Ethyl 4-(dipentylamino)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 4-oxobutanoate moiety, which is further substituted with a dipentylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(dipentylamino)-4-oxobutanoate typically involves the esterification of 4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The dipentylamino group is introduced through a nucleophilic substitution reaction, where dipentylamine reacts with the ester in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dipentylamino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dipentylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(dipentylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(dipentylamino)-4-oxobutanoate involves its interaction with specific molecular targets. The dipentylamino group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Similar in structure but with a dimethylamino group instead of a dipentylamino group.
Ethyl 4-(dimethylamino)benzoate: Another related compound with a dimethylamino group.
Uniqueness
Ethyl 4-(dipentylamino)-4-oxobutanoate is unique due to the presence of the dipentylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
CAS No. |
7249-60-7 |
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Molecular Formula |
C16H31NO3 |
Molecular Weight |
285.42 g/mol |
IUPAC Name |
ethyl 4-(dipentylamino)-4-oxobutanoate |
InChI |
InChI=1S/C16H31NO3/c1-4-7-9-13-17(14-10-8-5-2)15(18)11-12-16(19)20-6-3/h4-14H2,1-3H3 |
InChI Key |
PCCBJWJLYTUNAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)CCC(=O)OCC |
Origin of Product |
United States |
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